molecular formula C11H13BrClN3 B3014524 5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 2411640-88-3

5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide

Cat. No.: B3014524
CAS No.: 2411640-88-3
M. Wt: 302.6
InChI Key: QXTBDGRRDCHPBH-UHFFFAOYSA-N
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Description

5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide is a useful research compound. Its molecular formula is C11H13BrClN3 and its molecular weight is 302.6. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

5-Chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide and related compounds have been extensively studied for their antitumor properties. For instance, a series of novel benzenesulfonamides, including variants of the 5-chloro-1H-benzo[d]imidazol, demonstrated significant cytotoxic activity against colon, breast, and cervical cancer cell lines (Tomorowicz et al., 2020). These compounds, through molecular modeling and QSAR studies, have shown promise in developing new cancer treatments.

Antimicrobial Activity

Compounds derived from the 5-chloro-1H-benzo[d]imidazol nucleus have shown potent antimicrobial properties. For example, a study involving benzylidenehydrazinyl imidazoles derived from 5-chloro-1H-benzo[d]imidazoles exhibited excellent antibacterial activity against B. subtilis and prominent antifungal activity against A. niger (Rekha et al., 2019). These findings suggest potential applications in developing new antimicrobial agents.

Synthesis of Fluorinated Compounds for Pharmacological Screening

Research has also explored the synthesis of fluorinated compounds involving 5-chloro-1H-benzo[d]imidazole derivatives for pharmacological applications. These compounds were tested for antibacterial and anti-inflammatory activities, showing moderate effectiveness in these areas (Binoy et al., 2021). This suggests the utility of 5-chloro-1H-benzo[d]imidazole derivatives in designing new pharmacological agents.

Applications in CO2 Capture

Interestingly, 5-chloro-1H-benzo[d]imidazole derivatives have also been applied in environmental chemistry, specifically in CO2 capture. A study involving the reaction of 1-butyl imidazole (a related compound) with 3-bromopropylamine hydrobromide led to the creation of a new ionic liquid that can reversibly sequester CO2 (Bates et al., 2002). This development opens new avenues in environmental applications and sustainable technology.

Electrochromic Properties of Conducting Polymers

In the field of materials science, derivatives of 5-chloro-1H-benzo[d]imidazole have been utilized to study the electrochromic properties of conducting polymers. The incorporation of these compounds in polymers can influence their optical properties, suggesting potential use in advanced material applications (Akpinar et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

While specific future directions for this compound are not mentioned in the search results, the field of imidazole synthesis and functionalization is a vibrant area of research . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications of these heterocycles .

Properties

IUPAC Name

5-chloro-1-(cyclopropylmethyl)benzimidazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3.BrH/c12-8-3-4-10-9(5-8)14-11(13)15(10)6-7-1-2-7;/h3-5,7H,1-2,6H2,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTBDGRRDCHPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C=C(C=C3)Cl)N=C2N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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